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Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease

(NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, which can

progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of

NASH, involving multiple parallel pathways, suggests that combination therapy will likely be the

most effective treatment strategy.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising

therapeutic target for NASH. HSD17B13 is a lipid droplet-associated protein primarily

expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the

HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to

NASH and a lower risk of developing advanced liver fibrosis and hepatocellular carcinoma.[2]

[3] Conversely, increased expression of HSD17B13 is observed in the livers of patients with

NAFLD.[4] Inhibition of HSD17B13 is therefore a compelling therapeutic strategy.

Hsd17B13-IN-70 is a novel, potent, and selective small molecule inhibitor of HSD17B13.

Preclinical studies are underway to evaluate its efficacy and safety, both as a monotherapy and

in combination with other agents targeting complementary pathways in NASH. This document

provides an overview of the rationale for combination therapy, preclinical data for HSD17B13

inhibition, and detailed protocols for in vitro and in vivo evaluation of Hsd17B13-IN-70 in

combination with other NASH drug candidates.
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Rationale for Combination Therapy
The multifaceted nature of NASH pathogenesis provides a strong rationale for combination

therapies.[5] Targeting multiple disease drivers simultaneously may lead to synergistic or

additive efficacy, potentially resulting in improved histological outcomes and a higher proportion

of patient responders. Potential combination partners for an HSD17B13 inhibitor like

Hsd17B13-IN-70 include drugs that target metabolic dysregulation, inflammation, and fibrosis

through distinct mechanisms of action.

Key therapeutic targets for combination with HSD17B13 inhibition include:

Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a critical role in

bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat,

inflammation, and fibrosis.[6] A dual modulator of FXR and HSD17B13 has recently been

described, highlighting the potential synergy of targeting these two pathways.[7]

Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a key enzyme in de novo lipogenesis

(DNL), the process of converting carbohydrates into fatty acids. Inhibiting ACC can reduce

hepatic steatosis.[8]

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: GLP-1 receptor agonists are approved

for the treatment of type 2 diabetes and obesity and have shown beneficial effects on liver fat

and inflammation in NASH patients.[9][10]

Preclinical Data Summary for HSD17B13 Inhibition
While specific data for Hsd17B13-IN-70 is emerging, studies on other HSD17B13 inhibitors

provide a strong foundation for its development. Preclinical studies have demonstrated that

pharmacological inhibition or genetic knockdown of HSD17B13 is hepatoprotective in mouse

models of liver injury.[11]
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Inhibitor/Modality Model Key Findings Reference

EP-036332 (prodrug

EP-037429)

Choline-deficient, L-

amino acid-defined,

high-fat diet

(CDAAHF) mouse

model

Decreased markers of

inflammation, injury,

and fibrosis.

[11]

Hsd17b13 Knockdown

(AAV-shRNA)

Choline-deficient,

high-fat diet

(CDAHFD) mouse

model

Protection against

liver fibrosis.
[12]

BI-3231
In vitro enzymatic and

cellular assays

Potent and selective

inhibitor of human and

mouse HSD17B13.

[13]

Signaling Pathways
The following diagram illustrates the central role of HSD17B13 in hepatic lipid metabolism and

the rationale for combining its inhibition with other NASH therapeutic agents.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.enanta.com/wp-content/uploads/2022/12/052022_EASL-Late-Breaker-Poster_HSD17B13i_SAT177-Final.pdf
https://www.pnas.org/doi/10.1073/pnas.2217543120
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

Nucleus

Cytoplasm
Therapeutic Interventions

SREBP-1c

De Novo
Lipogenesis

FXR

 regulates

LXR
 activates

Lipid Droplet
 leads to

ACC
 catalyzes Inflammation

 induces

HSD17B13  localizes to

Fibrosis
 promotes

Hsd17B13-IN-70

 inhibits

FXR Agonist

 activates

ACC Inhibitor

 inhibits

GLP-1 Agonist

 reduces

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture Hepatocytes
(e.g., HepG2)

Induce Steatosis
(Oleic/Palmitic Acid)

Treat with Compounds
(Hsd17B13-IN-70 +/- Partner)

Stain for Lipid Droplets
(Nile Red/AdipoRed)

Perform Cytotoxicity AssayQuantify Fluorescence

Analyze and Interpret Data

End

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12367217#hsd17b13-in-70-in-combination-with-
other-nash-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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